KU-60019

Descripción general

Descripción

KU-60019 is a potent inhibitor of ATM (ataxia telangiectasia mutated) kinase, a member of the phosphatidylinositol-3-kinase-related kinase family that is critical in regulating cell cycle checkpoints and DNA repair . It has an IC50 value of 6.3 nM .

Molecular Structure Analysis

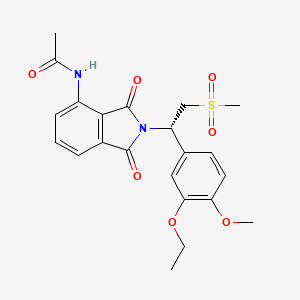

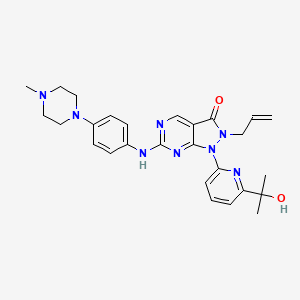

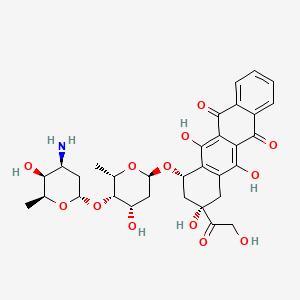

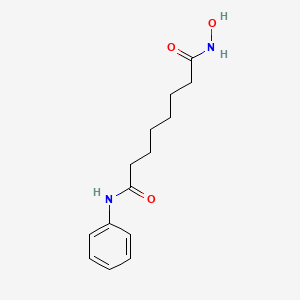

The molecular formula of KU-60019 is C30H33N3O5S . Its exact mass is 547.21 and its molecular weight is 547.670 .Chemical Reactions Analysis

KU-60019 interferes with the association of ATM with TOP2β and stabilizes the TOP2β-DNA cleavage complex . This impairs the repair of TOP2 poison-induced DSBs and contributes to genome stability, leading to accelerated cell death .Aplicaciones Científicas De Investigación

ATM Kinase Inhibition

KU-60019 is a potent and highly selective inhibitor of the ATM kinase . The ATM kinase is critical for cell cycle checkpoints and DNA repair . By inhibiting this kinase, KU-60019 can interfere with these processes.

Radiosensitization

KU-60019 has been shown to be a highly effective radiosensitizer . This means that it can enhance the sensitivity of cells to radiation, making radiation therapy more effective. This property has been demonstrated in human glioma cells .

Inhibition of Cell Migration and Invasion

KU-60019 has been reported to inhibit the migration and invasion of glioma cells . This suggests that it could potentially be used to control the growth and spread of glioma.

Regulation of AKT Phosphorylation

KU-60019 has been found to reduce basal S473 AKT phosphorylation . This suggests that the ATM kinase might regulate a protein phosphatase acting on AKT . This could have implications for the regulation of cell survival and growth.

Interference with Prosurvival Signaling

In addition to its radiosensitizing properties, KU-60019 interferes with prosurvival signaling . This could potentially make cancer cells more susceptible to treatments that induce cell death.

Potential Therapeutic Applications in Glioma

Given its various effects on glioma cells, KU-60019 could potentially be developed into a therapeutic agent for the treatment of glioma . Its ability to radiosensitize these cells, inhibit their migration and invasion, and interfere with prosurvival signaling suggests that it could be effective in controlling the growth and spread of this type of cancer.

Mecanismo De Acción

Target of Action

KU-60019 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase . ATM is a key regulator of the DNA damage response, playing a critical role in cell cycle checkpoints and DNA repair .

Mode of Action

KU-60019 interacts with its primary target, the ATM kinase, by inhibiting its activity. The IC50 value for ATM is 6.3 nM, indicating a strong affinity for this target . This interaction blocks the phosphorylation of key ATM targets, disrupting the DNA damage response .

Biochemical Pathways

The inhibition of ATM kinase by KU-60019 affects the DNA damage response pathway. This disruption can lead to impaired DNA repair and altered cell cycle progression . Additionally, KU-60019 has been shown to compromise insulin, AKT, and ERK prosurvival signaling .

Result of Action

The inhibition of ATM kinase by KU-60019 has several cellular effects. It has been shown to radiosensitize glioma cells, making them more susceptible to radiation therapy . Additionally, KU-60019 inhibits the migration and invasion of glioma cells . In breast cancer, KU-60019 has been shown to suppress cell proliferation and enhance the efficacy of doxorubicin-induced DNA damage .

Action Environment

The action of KU-60019 can be influenced by various environmental factors. For instance, the effectiveness of KU-60019 as a radiosensitizer suggests that its action can be enhanced in the presence of radiation . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cells (such as mutations in the ATM gene), can influence the compound’s action, efficacy, and stability .

Safety and Hazards

KU-60019 may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . In case of accidental release, it is recommended to collect spillage and dispose of contents and container to a waste management plant .

Propiedades

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KU-60019 | |

CAS RN |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of KU-60019?

A1: KU-60019 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .

Q2: What are the downstream consequences of ATM kinase inhibition by KU-60019?

A2: KU-60019's inhibition of ATM kinase leads to a cascade of downstream effects, including:

- Impaired DNA Damage Response (DDR): KU-60019 effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]

- Reduced Pro-Survival Signaling: KU-60019 has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []

- Inhibition of Cell Migration and Invasion: Studies have shown that KU-60019 reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []

Q3: How effective is KU-60019 at radiosensitizing cancer cells?

A3: KU-60019 exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:

- Glioblastoma: KU-60019 effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of KU-60019 and radiation compared to controls. []

- Prostate Cancer: ATM inhibition by KU-60019 has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]

Q4: Does KU-60019 interact with other cancer therapies?

A4: KU-60019 has shown promising interactions with other cancer therapies:

- Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining KU-60019 with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, KU-60019, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []

- PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or KU-60019 treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []

Q5: Are there any biomarkers that could predict the efficacy of KU-60019 treatment?

A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to KU-60019 treatment:

- TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to KU-60019 and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of KU-60019-mediated radiosensitization.

- PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to KU-60019 and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.

Q6: Is KU-60019 associated with any toxicities?

A6: Preclinical studies have shown no significant toxicity associated with KU-60019 treatment:

- Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with KU-60019 and radiation compared to radiation alone. []

- In Vivo Toxicity: Prolonged infusion of KU-60019 into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []

Q7: Are there any alternative approaches or compounds with similar mechanisms of action?

A7: While KU-60019 is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:

- Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]

- Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

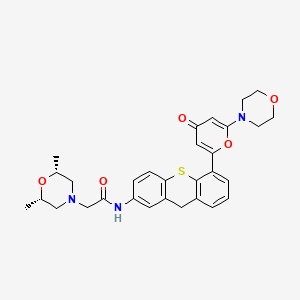

![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)